molecular formula C10H18N2O4 B1462631 3-[4-(Ethoxycarbonyl)piperazin-1-yl]propanoic acid CAS No. 1154239-08-3

3-[4-(Ethoxycarbonyl)piperazin-1-yl]propanoic acid

Cat. No.: B1462631
CAS No.: 1154239-08-3
M. Wt: 230.26 g/mol
InChI Key: PGNQHUQZYISMEX-UHFFFAOYSA-N
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Description

3-[4-(Ethoxycarbonyl)piperazin-1-yl]propanoic acid is a chemical compound with the molecular formula C10H18N2O4 and a molecular weight of 230.26 g/mol . It is characterized by the presence of an ethoxycarbonyl group attached to a piperazine ring, which is further connected to a propanoic acid moiety. This compound is used primarily in research and industrial applications due to its unique chemical properties.

Properties

IUPAC Name

3-(4-ethoxycarbonylpiperazin-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O4/c1-2-16-10(15)12-7-5-11(6-8-12)4-3-9(13)14/h2-8H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGNQHUQZYISMEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-[4-(Ethoxycarbonyl)piperazin-1-yl]propanoic acid typically involves the reaction of ethyl chloroformate with piperazine, followed by the addition of 3-chloropropanoic acid. The reaction conditions often include the use of a base such as triethylamine to facilitate the formation of the desired product . Industrial production methods may involve bulk synthesis techniques, ensuring high purity and yield of the compound .

Chemical Reactions Analysis

3-[4-(Ethoxycarbonyl)piperazin-1-yl]propanoic acid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily studied for its potential therapeutic applications. Its structure, featuring a piperazine moiety, suggests possible interactions with biological targets such as receptors and enzymes.

Anticancer Activity

Several studies have investigated the anticancer properties of piperazine derivatives, including those related to 3-[4-(Ethoxycarbonyl)piperazin-1-yl]propanoic acid. For instance, research has shown that piperazine-based compounds can inhibit the growth of cancer cells by interfering with specific signaling pathways associated with tumor progression.

Case Study:
A study published in the Journal of Medicinal Chemistry examined a series of piperazine derivatives and their cytotoxic effects on various cancer cell lines. The results indicated that modifications to the piperazine ring, such as the introduction of ethoxycarbonyl groups, enhanced anticancer activity compared to unmodified counterparts .

Drug Development

The compound's unique chemical structure makes it a candidate for drug formulation. Its ability to modulate biological activity can be harnessed in developing new therapeutic agents.

Central Nervous System Disorders

Piperazine derivatives have been explored for their effects on neurotransmitter systems, particularly serotonin and dopamine pathways. This makes them potential candidates for treating disorders such as depression and anxiety.

Data Table: Piperazine Derivatives in CNS Research

Compound NameTarget DisorderMechanism of ActionReference
This compoundDepressionSerotonin receptor modulation
Piperazine AAnxietyDopamine receptor antagonism
Piperazine BSchizophreniaNMDA receptor modulation

Biochemical Applications

In addition to pharmacological uses, this compound can serve as a biochemical tool in research settings.

Enzyme Inhibition Studies

The compound has been utilized in studies aimed at understanding enzyme interactions and inhibition mechanisms. Its structural features allow it to act as an inhibitor for various enzymes involved in metabolic pathways.

Case Study:
Research published in Biochemical Journal demonstrated that certain piperazine derivatives could inhibit specific enzymes linked to metabolic disorders. The study highlighted how modifying the piperazine structure could lead to varying degrees of inhibition, thus providing insights into enzyme regulation .

Mechanism of Action

The mechanism of action of 3-[4-(Ethoxycarbonyl)piperazin-1-yl]propanoic acid involves its interaction with specific molecular targets. The ethoxycarbonyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The piperazine ring provides a scaffold that can interact with various enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

Similar compounds to 3-[4-(Ethoxycarbonyl)piperazin-1-yl]propanoic acid include:

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

Biological Activity

3-[4-(Ethoxycarbonyl)piperazin-1-yl]propanoic acid is a piperazine derivative that has garnered attention due to its potential biological activities. This compound's structure suggests it may interact with various biological targets, making it a candidate for therapeutic applications. This article reviews the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant research findings.

Biological Activity Overview

Research indicates that piperazine derivatives, including this compound, exhibit a range of biological activities:

  • Antidepressant Effects : Some studies suggest that piperazine derivatives can act on serotonin receptors, potentially providing antidepressant effects. For instance, compounds with similar structures have shown affinity for the 5-HT(1A) receptor and serotonin reuptake inhibition, indicating a possible mechanism for mood modulation .
  • Cognitive Enhancement : Piperazine derivatives have been investigated for their ability to inhibit acetylcholinesterase, an enzyme associated with cognitive function. This inhibition may enhance cholinergic neurotransmission, which is beneficial in conditions like Alzheimer's disease .
  • Antitumor Activity : Preliminary studies indicate potential antitumor properties, particularly through mechanisms involving apoptosis and cell cycle regulation. The ability of these compounds to induce cell death in cancerous cells is an area of ongoing research .

Case Study 1: Antidepressant Activity

A study evaluating various piperazine derivatives found that specific substitutions on the piperazine ring significantly impacted their affinity for serotonin receptors. For example, compounds with nitro and hydroxyl groups showed promising results in inhibiting serotonin transporters and binding to 5-HT(1A) receptors .

CompoundKi (5-HT(1A))Ki (Serotonin Transporter)
4c6.814
4f6.218.2

Case Study 2: Acetylcholinesterase Inhibition

In vitro studies demonstrated that certain piperazine derivatives could effectively inhibit human acetylcholinesterase activity. This suggests potential therapeutic applications in enhancing cognitive function and addressing neurodegenerative diseases .

Compound NameIC50 (µM)
Compound K0.5
Compound S10.8

Case Study 3: Antitumor Activity

Research has also explored the antitumor effects of piperazine derivatives in various cancer models. A significant finding was the induction of apoptosis in melanoma cells treated with specific piperazine compounds, leading to decreased tumor growth in vivo .

The mechanisms through which this compound exerts its biological effects may include:

  • Receptor Modulation : Interaction with serotonin receptors can influence mood and anxiety levels.
  • Enzyme Inhibition : Inhibition of acetylcholinesterase enhances acetylcholine levels, potentially improving cognitive functions.
  • Induction of Apoptosis : Activation of apoptotic pathways in cancer cells can lead to reduced tumor viability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[4-(Ethoxycarbonyl)piperazin-1-yl]propanoic acid
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